molecular formula C14H13Cl4N B14065754 [2-Chloro-4-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine

[2-Chloro-4-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine

Cat. No.: B14065754
M. Wt: 337.1 g/mol
InChI Key: DKVHHKBDHKSJHO-UHFFFAOYSA-N
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Description

[2-Chloro-4-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine: is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and a cyclohexa-2,4-dienyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-Chloro-4-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine typically involves multiple steps, starting with the chlorination of a suitable precursor. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the selective chlorination of the desired positions on the phenyl and cyclohexa-2,4-dienyl rings.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing advanced reactors and continuous flow systems to maintain consistent quality and yield. The use of automated systems and real-time monitoring can help optimize the reaction conditions and minimize the formation of unwanted by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the removal of chlorine atoms or the reduction of double bonds.

    Substitution: Nucleophilic substitution reactions are common, where chlorine atoms can be replaced by other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Hydroxylamine, ammonia.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated quinones, while reduction can produce partially dechlorinated derivatives.

Scientific Research Applications

Chemistry: In chemistry, [2-Chloro-4-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology: In biological research, this compound may be used to study the effects of chlorinated aromatic compounds on biological systems. Its interactions with enzymes and cellular components can provide insights into the mechanisms of toxicity and the development of new therapeutic agents.

Medicine: Potential applications in medicine include the development of new drugs with specific biological activities. The compound’s structure can be modified to enhance its pharmacological properties and reduce toxicity.

Industry: In industry, this compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of [2-Chloro-4-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chlorine atoms and aromatic rings allow it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

    2,4,6-Trichlorophenol: Shares structural similarities but lacks the cyclohexa-2,4-dienyl ring.

    Chlorobenzene: A simpler chlorinated aromatic compound with fewer chlorine atoms.

    2,4-Dichlorophenoxyacetic acid: A chlorinated aromatic compound used as an herbicide.

Uniqueness: The uniqueness of [2-Chloro-4-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine lies in its complex structure, which combines multiple chlorine atoms with a cyclohexa-2,4-dienyl ring. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H13Cl4N

Molecular Weight

337.1 g/mol

IUPAC Name

2-chloro-N,N-dimethyl-4-(2,3,5-trichlorocyclohexa-2,4-dien-1-yl)aniline

InChI

InChI=1S/C14H13Cl4N/c1-19(2)13-4-3-8(5-11(13)16)10-6-9(15)7-12(17)14(10)18/h3-5,7,10H,6H2,1-2H3

InChI Key

DKVHHKBDHKSJHO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C2CC(=CC(=C2Cl)Cl)Cl)Cl

Origin of Product

United States

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